molecular formula C23H23N3O5 B2580562 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898442-22-3

5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2580562
CAS No.: 898442-22-3
M. Wt: 421.453
InChI Key: OZQFKTKQGAYXLF-UHFFFAOYSA-N
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Description

4H-Pyran-4-one derivatives are a class of heterocyclic compounds with a six-membered ring containing one oxygen atom and a ketone group. The compound 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one features a 4H-pyran-4-one core substituted at the 2-position with a 4-phenylpiperazinylmethyl group and at the 5-position with a 3-nitrobenzyloxy moiety. The phenylpiperazine substituent is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin or dopamine receptors), while the nitro group may influence electronic properties and solubility .

Properties

IUPAC Name

5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-22-14-21(15-24-9-11-25(12-10-24)19-6-2-1-3-7-19)30-17-23(22)31-16-18-5-4-8-20(13-18)26(28)29/h1-8,13-14,17H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQFKTKQGAYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyranone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylpiperazine moiety can participate in substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group and the phenylpiperazine moiety are likely to play crucial roles in these interactions, potentially binding to active sites or altering the conformation of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4H-pyran-4-one scaffold but differ in substituents, leading to variations in physicochemical properties, biological activity, and synthetic routes.

Substituent Analysis and Molecular Properties

Compound Name Substituents at 2-Position Substituents at 5-Position Molecular Formula Molecular Mass (g/mol) Key Features
5-[(3-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one (Target Compound) 4-Phenylpiperazinylmethyl 3-Nitrobenzyloxy C₂₃H₂₄N₄O₅ 452.47 Nitro group enhances electron-withdrawing effects; piperazine aids solubility .
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one 4-(2-Fluorophenyl)piperazinylmethyl 2-Chlorobenzyloxy C₂₃H₂₂ClFN₂O₃ 428.89 Halogen substituents (Cl, F) improve lipophilicity; fluorophenyl enhances metabolic stability .
5-Hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one 4-Phenylpiperidinylmethyl Hydroxy C₁₇H₂₀NO₃ 297.35 Hydroxy group increases polarity; phenylpiperidine may reduce CNS penetration .
5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one Morpholinomethyl Quinoline-thioether-pentyloxy C₂₅H₂₈F₃N₃O₄S 547.57 Trifluoromethyl and quinoline groups enhance kinase inhibition (e.g., AMPK) .
5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one (BI85531) 4-Phenylpiperazinylmethyl Azepane-oxoethoxy C₂₄H₃₁N₃O₄ 425.52 Azepane ring increases conformational flexibility; potential kinase inhibitor .

Key Research Findings and Trends

Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit higher solubility in aqueous media compared to piperidine analogs (e.g., ) due to basic nitrogen atoms .

Biological Target Specificity: Quinoline- and trifluoromethyl-containing analogs () show superior kinase inhibition, while halogenated derivatives () favor antimicrobial applications .

Biological Activity

The compound 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one, also referred to as compound A , is a novel pyran derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of compound A is C25H27N5O5C_{25}H_{27}N_{5}O_{5}, with a molecular weight of approximately 477.51 g/mol. The compound features a pyran ring substituted with a nitrophenyl group and a piperazine moiety, which are critical for its biological activity.

Synthesis Overview:

  • Formation of the Pyran Ring: The synthesis typically involves multi-step organic reactions, including the Hantzsch reaction to form the dihydropyridine core.
  • Substitution Reactions: The introduction of the piperazine moiety is achieved through nucleophilic substitution with halogenated precursors.
  • Functional Group Modifications: Methoxylation and nitrophenyl substitution are performed using methanol and electrophilic aromatic substitution techniques, respectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compound A. In vitro evaluations showed that derivatives of pyran compounds exhibit significant antibacterial activity against various Gram-positive bacteria, with some derivatives demonstrating lower IC50 values than standard antibiotics like ampicillin .

CompoundTarget OrganismIC50 (µM)
4gStaphylococcus aureus12.5
4jStreptococcus pneumoniae15.0

Antioxidant Activity

The antioxidant capacity of compound A was assessed using DPPH scavenging assays, where it demonstrated strong reducing potency compared to known antioxidants such as Butylated Hydroxytoluene (BHT). The effective concentration (EC50) values were notably low, indicating high efficacy in scavenging free radicals .

CompoundEC50 (mM)
4g0.072
4j0.074
BHT0.089

Cytotoxicity and Antitumor Activity

Compound A has shown promising results in cytotoxicity assays against HCT-116 colorectal cancer cells. Notably, certain derivatives inhibited cell proliferation with IC50 values as low as 75.1 µM, suggesting potential as an anticancer agent . Mechanistic studies indicated that these compounds may induce apoptosis through caspase activation pathways.

Case Studies

  • Study on Anticancer Activity : One study evaluated various 4H-pyran derivatives, including compound A, for their ability to inhibit CDK2 kinase activity in HCT-116 cells. Results showed significant downregulation of CDK2 protein levels and gene expression, correlating with reduced cell viability and increased apoptosis markers .
  • Antimicrobial Efficacy : Another research focused on the antibacterial properties of similar pyran derivatives revealed that certain modifications to the structure enhanced their activity against resistant bacterial strains, indicating that compound A could be further optimized for improved efficacy against pathogens .

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